molecular formula C31H26N2O6 B1231352 MRS1334

MRS1334

Cat. No.: B1231352
M. Wt: 522.5 g/mol
InChI Key: QFLOJAMZLQXHFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

MRS 1334 can be synthesized through a series of chemical reactions involving the formation of a pyridine ring and subsequent functionalization. The key steps include:

Industrial Production Methods

Industrial production of MRS 1334 involves scaling up the synthetic routes mentioned above. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

MRS 1334 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

MRS 1334 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the adenosine A3 receptor and its role in various chemical processes.

    Biology: Employed in research to understand the physiological and pathological roles of the adenosine A3 receptor in cellular processes.

    Medicine: Investigated for its potential therapeutic applications in treating conditions such as inflammation, neurodegeneration, and cancer.

    Industry: Utilized in the development of new drugs targeting the adenosine A3 receptor.

Mechanism of Action

MRS 1334 exerts its effects by selectively binding to and blocking the adenosine A3 receptor. This receptor is a G-protein-coupled receptor involved in various cellular signaling pathways. By antagonizing this receptor, MRS 1334 can modulate physiological processes such as inflammation, cell proliferation, and apoptosis. The molecular targets and pathways involved include the inhibition of cyclic adenosine monophosphate (cAMP) production and the modulation of downstream signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of MRS 1334

MRS 1334 is unique due to its high selectivity and potency for the adenosine A3 receptor. Its structural features, including the phenylethynyl and nitrobenzyl ester groups, contribute to its distinct binding properties and pharmacological profile .

Properties

Molecular Formula

C31H26N2O6

Molecular Weight

522.5 g/mol

IUPAC Name

3-O-ethyl 5-O-[(4-nitrophenyl)methyl] 2-methyl-6-phenyl-4-(2-phenylethynyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C31H26N2O6/c1-3-38-30(34)27-21(2)32-29(24-12-8-5-9-13-24)28(26(27)19-16-22-10-6-4-7-11-22)31(35)39-20-23-14-17-25(18-15-23)33(36)37/h4-15,17-18,26,32H,3,20H2,1-2H3

InChI Key

QFLOJAMZLQXHFS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=C(C1C#CC2=CC=CC=C2)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C#CC2=CC=CC=C2)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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